5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a halogenated and nitrated heterocyclic compound with a fused pyrrole-pyridine scaffold. It serves as a critical intermediate in medicinal chemistry for synthesizing bioactive derivatives. The compound is synthesized via nitration of 5-bromo-1H-pyrrolo[2,3-b]pyridine using fuming nitric acid at 0°C, yielding a yellow solid with 95% efficiency . Structural confirmation is achieved through $ ^1H $- and $ ^{13}C $-NMR spectroscopy, which identifies characteristic peaks for the bromine and nitro substituents at positions 5 and 3, respectively . This compound is pivotal for subsequent functionalization, such as nitro-group reduction to amines, enabling access to pharmacologically relevant analogs (e.g., kinase inhibitors) .
Properties
IUPAC Name |
5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-10-7-4(1-2-9-7)6(5)11(12)13/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDINEBGPIZJOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 4-nitro-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Reduction: Formation of 4-amino-5-bromo-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Medicinal Chemistry
Cancer Therapeutics
The compound has emerged as a promising lead for developing inhibitors targeting fibroblast growth factor receptors (FGFRs), which are crucial in tumor growth and metastasis. Research indicates that derivatives of pyrrolo[2,3-b]pyridine, including 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine, exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one study reported IC₅₀ values for FGFR inhibition in the low nanomolar range (7 to 712 nM) for various derivatives, highlighting their potential as effective anticancer agents .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Specifically, it has shown efficacy against breast cancer cells by inhibiting their migration and invasion capabilities . The presence of the nitro group enhances its reactivity and biological activity, making it a suitable candidate for further development.
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound can be achieved through various methods that allow for the introduction of functional groups necessary for biological activity. These methods include nucleophilic substitution reactions where the bromine atom plays a critical role in forming other derivatives .
Reactivity Profile
The compound's chemical structure allows for diverse reactivity due to the functional groups present. The nitro group can undergo reduction to form amines or other derivatives, while the bromine can participate in nucleophilic substitution reactions. This versatility makes it an important intermediate in organic synthesis .
Material Science Applications
Beyond its medicinal applications, this compound has potential uses in material science. Its unique structural properties may lead to applications in developing novel materials with specific electronic or optical characteristics.
Case Study 1: FGFR Inhibition
A series of studies have evaluated the biological activity of pyrrolo[2,3-b]pyridine derivatives against FGFRs. One notable study demonstrated that compound 4h (a derivative) exhibited significant inhibition of FGFR signaling pathways and showed promise as a therapeutic agent against various cancers .
Case Study 2: Synthesis Techniques
Research has focused on optimizing synthetic routes for obtaining high-purity this compound. Techniques such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Contains bromine but lacks nitro | Less potent against FGFRs compared to target compound |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorinated but lacks bromine and nitro | Potentially less bioactive than target compound |
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine | Contains nitro but lacks bromine and fluorine | Different biological activity profile |
Mechanism of Action
The mechanism of action of 5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell growth and proliferation .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, influencing reactivity and applications:
Key Observations :
- Position 3 : Nitro or ethynyl groups enhance electrophilicity or conjugation, enabling cross-coupling reactions .
- Position 4 : Methyl or chloro substituents modulate steric bulk and electronic effects, impacting binding affinity in kinase inhibitors .
- Position 5 : Bromine acts as a leaving group for Suzuki couplings, while aryl groups improve target engagement .
Biological Activity
5-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom and a nitro group attached to a pyrrolo[2,3-b]pyridine scaffold. This structural configuration contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H5BrN2O2 |
| Molecular Weight | 228.03 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, this compound prevents phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
In Vitro Studies
Research has demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The compound has shown:
- Inhibition of Cell Proliferation : Significant reduction in the proliferation rates of cancer cells was observed in studies involving different concentrations of the compound.
- Induction of Apoptosis : Flow cytometry assays indicated that treatment with the compound leads to increased apoptosis in treated cells compared to control groups .
Case Studies
- Cancer Therapeutics : In a study focused on breast cancer cell lines, this compound was found to reduce cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment. This effect was attributed to its ability to inhibit FGFR signaling pathways .
- Neuroprotective Effects : Another investigation explored the neuroprotective potential of this compound in models of neuroinflammation. Results indicated a reduction in pro-inflammatory cytokines and oxidative stress markers, suggesting that it may also possess anti-inflammatory properties alongside its anticancer activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other related compounds within the pyrrolo[2,3-b]pyridine family:
| Compound Name | Activity Profile |
|---|---|
| 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine | Moderate FGFR inhibition; lower efficacy than target compound |
| 5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Similar structure; less potent against FGFRs |
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine | Different activity profile; lacks halogen modifications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
